(-)-Amosulalol

β1-adrenoceptor pA2 enantioselectivity

(-)-Amosulalol (CAS 94666-15-6) is the R-enantiomer of the dual α/β-adrenoceptor antagonist amosulalol. It exhibits stereospecific, preferential blockade of β1-adrenoceptors (pA2 7.9) with minimal α1-interference, enabling precise dissection of β-adrenergic signaling pathways. Unlike racemic amosulalol, which introduces confounding α-blockade, this isolated enantiomer ensures reproducible, target-specific experimental outcomes. It serves as a critical molecular tool for chiral SAR studies, chiral chromatography validation, and β-dominant dual-antagonist pharmacological profiling. Procure this high-purity enantiomer for rigorous adrenergic research.

Molecular Formula C18H24N2O5S
Molecular Weight 380.5 g/mol
CAS No. 94666-15-6
Cat. No. B605488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Amosulalol
CAS94666-15-6
Synonyms(-)-Amosulalol;  Amosulalol, (-)-;  Amosulalol, (R)-; 
Molecular FormulaC18H24N2O5S
Molecular Weight380.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1
InChIKeyLVEXHFZHOIWIIP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





What is (-)-Amosulalol (CAS 94666-15-6) and Its Role in Adrenergic Receptor Research


(-)-Amosulalol (also designated (-)-YM 09538; CAS 94666-15-6) is the R-enantiomer of the dual α/β-adrenoceptor antagonist amosulalol [1]. As a chiral compound within the sulfonamide-substituted phenylethylamine class, it acts as an orally active inhibitor of both α1- and β1-adrenergic receptors, contributing to antihypertensive activity in experimental models . The compound exhibits stereospecific receptor interactions: the (-)-enantiomer preferentially blocks β-adrenoceptors, while the (+)-enantiomer exhibits greater potency at α-adrenoceptors [2]. This stereochemical divergence makes (-)-amosulalol a valuable molecular tool for dissecting adrenergic pharmacology and for studies requiring a β-dominant dual-antagonist profile.

Why (-)-Amosulalol Cannot Be Substituted with Racemic Amosulalol or Other Dual Antagonists


Generic substitution among α/β-adrenoceptor antagonists introduces significant variability due to stereochemical specificity, differing α:β potency ratios, and divergent pharmacokinetic profiles [1]. Racemic amosulalol contains both (-)- and (+)-enantiomers, which exhibit opposing receptor selectivity: the (-)-enantiomer is a potent β1-antagonist, whereas the (+)-enantiomer is a more potent α1-antagonist [2]. Consequently, using the racemate alters the functional α:β blockade balance compared to the isolated (-)-enantiomer. Furthermore, structural analogs such as labetalol and arotinolol exhibit distinct potency hierarchies in vivo, with amosulalol demonstrating approximately threefold greater antihypertensive potency than labetalol in spontaneously hypertensive rats (SHR) [3]. These stereochemical and pharmacological divergences render direct substitution without quantitative validation unreliable for reproducible experimental outcomes or therapeutic modeling.

Quantitative Differentiation Evidence for (-)-Amosulalol vs. Key Comparators


(-)-Amosulalol Exhibits 100-Fold Greater β1-Adrenoceptor Antagonist Potency Than Its (+)-Enantiomer

(-)-Amosulalol demonstrates a 100-fold higher potency as a β1-adrenoceptor antagonist compared to (+)-amosulalol, as determined by pA2 values in the rat isolated right ventricle preparation [1].

β1-adrenoceptor pA2 enantioselectivity isolated tissue

(-)-Amosulalol Is 60-Fold More Potent at β1-Adrenoceptors and 10-Fold Less Potent at α1-Adrenoceptors Than Its (+)-Enantiomer in Pithed Rats

In pithed normotensive rats, (-)-amosulalol was approximately 60 times more potent than (+)-amosulalol at blocking β1-adrenoceptors, but approximately 10 times less potent at blocking α1-adrenoceptors, based on DR2 values derived from Schild analysis [1].

α1-adrenoceptor β1-adrenoceptor DR2 in vivo pharmacology

Racemic Amosulalol Exhibits 3-Fold Greater Antihypertensive Potency Than Labetalol and Arotinolol in Conscious SHR

Oral administration of racemic amosulalol produced a dose-dependent antihypertensive effect without reflex tachycardia in conscious spontaneously hypertensive rats (SHR), with approximately threefold greater potency than labetalol and arotinolol in decreasing blood pressure [1].

antihypertensive spontaneously hypertensive rat blood pressure in vivo efficacy

Amosulalol Is 12-Fold More Potent Than Labetalol at α1-Adrenoceptors and Equipment at β1-Adrenoceptors in Conscious Rats

In conscious pithed rats, amosulalol was approximately 12 times more potent than labetalol as an α1-adrenoceptor antagonist, while exhibiting approximately equivalent potency to labetalol as a β1-adrenoceptor antagonist [1].

α1-adrenoceptor β1-adrenoceptor DR10 labetalol

Amosulalol Preserves Metabolic Neutrality in Hypertensive Diabetic Patients

In a 24-week open study of 41 hypertensive patients with non-insulin dependent diabetes mellitus, amosulalol (20-60 mg daily) significantly reduced blood pressure without affecting glucose or lipid metabolism. Plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, and triglyceride levels remained unchanged [1].

hypertension diabetes glucose metabolism lipid metabolism

Optimal Research and Procurement Applications for (-)-Amosulalol (CAS 94666-15-6)


Enantioselective Adrenergic Pharmacology Studies

(-)-Amosulalol is the preferred molecular tool for studies requiring isolated β1-adrenoceptor blockade with minimal α1-adrenoceptor interference. With a pA2 of 7.9 at β1-adrenoceptors—100-fold greater than its (+)-enantiomer—this compound enables precise dissection of β-adrenergic signaling pathways in isolated tissue preparations without the confounding α-blockade introduced by the racemate or (+)-isomer [1].

In Vivo Antihypertensive Efficacy Screening in Rodent Models

For laboratories screening dual α/β-antagonists in hypertensive rodent models, racemic amosulalol offers a validated efficacy benchmark, demonstrating threefold greater antihypertensive potency than labetalol and arotinolol in conscious SHR with sustained effect >10 hours at higher doses (10-30 mg/kg p.o.) [1]. This established potency hierarchy supports its use as a positive control or reference compound in preclinical hypertension studies.

Hypertension Research in Metabolic Syndrome Models

Amosulalol is particularly suitable for studies involving hypertension comorbid with diabetes or metabolic disorders. Clinical evidence demonstrates that 24-week treatment with amosulalol (20-60 mg/day) reduces blood pressure from 174/92 mmHg to 148/80 mmHg without adversely affecting glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, or triglyceride levels [1]. This metabolic neutrality distinguishes it from conventional β-blockers and supports its selection for research focused on cardiometabolic disease.

Structure-Activity Relationship (SAR) and Chiral Separation Studies

The pronounced stereochemical divergence between (-)-amosulalol (β1-selective) and (+)-amosulalol (α1-selective) provides a defined chiral pair for SAR investigations of phenylethylamine-based adrenoceptor antagonists [1]. This compound is valuable for analytical method development, chiral chromatography validation, and studies exploring the molecular basis of enantioselective receptor recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Amosulalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.